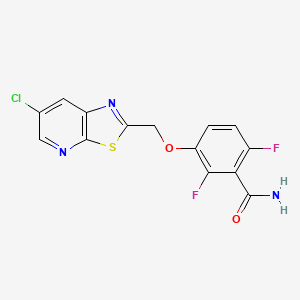

PC190723

Description

Propriétés

IUPAC Name |

3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYJNSBDHOVLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648429 | |

| Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951120-33-5 | |

| Record name | PC-190723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC-190723 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PC190723

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent, narrow-spectrum antibacterial agent that has garnered significant interest as a specific inhibitor of bacterial cell division. This technical guide provides a comprehensive overview of the core mechanism of action of PC190723, focusing on its interaction with the essential bacterial cytoskeletal protein, FtsZ. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising antibacterial compound.

Core Mechanism of Action: Targeting FtsZ Polymerization Dynamics

The primary molecular target of PC190723 is the filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin.[1][2] FtsZ is a GTPase that polymerizes to form the Z-ring at the future division site, a critical first step in bacterial cytokinesis. PC190723 exerts its antibacterial effect by modulating the polymerization dynamics of FtsZ.

Unlike inhibitors that prevent polymerization, PC190723 acts as a stabilizer of the FtsZ polymer.[1][3][4] It binds to a specific allosteric site on the FtsZ protein, distinct from the GTP-binding site.[5][6] This binding event locks FtsZ into a high-affinity, "tense" (T) state conformation that favors polymerization.[6][7][8] By stabilizing the FtsZ protofilaments, PC190723 promotes their assembly and bundling, leading to the formation of non-functional, aberrant Z-rings or polymer aggregates throughout the bacterial cell.[3][9] This ultimately disrupts the normal process of cell division, leading to filamentation in rod-shaped bacteria and cell enlargement in cocci, and eventually cell death.[10]

The binding site of PC190723 is located in the interdomain cleft between the C-terminal domain and helix H7 of FtsZ.[4][6] This is analogous to the binding site of the anticancer drug paclitaxel (B517696) (Taxol) on β-tubulin, suggesting a convergent evolutionary mechanism for polymer stabilization.[3]

Signaling Pathway of PC190723 Action

The following diagram illustrates the proposed signaling pathway for the mechanism of action of PC190723.

Caption: Signaling pathway of PC190723's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the activity of PC190723.

Table 1: In Vitro Antibacterial Activity of PC190723

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 1 | [11] |

| Staphylococcus aureus | Smith | 1 | [11] |

| Staphylococcus aureus | (Methicillin-Resistant) | 0.5 - 1.0 | [12] |

| Bacillus subtilis | - | 1 | [10] |

Table 2: Effect of PC190723 on FtsZ Dynamics

| Parameter | Organism | Value | Reference |

| FtsZ Polymerization Critical Concentration | B. subtilis | Reduced in the presence of PC190723 | [3] |

| FtsZ GTPase Activity | B. subtilis | Partially inhibited | [3][4] |

| FtsZ Polymer Turnover (t1/2) | S. aureus | 12.06 ± 2.14 s (in presence of PC190723) | [7] |

| FtsZ Polymer Turnover (t1/2) | S. aureus | 6.16 ± 0.89 s (untreated) | [7] |

| Frequency of Resistance | S. aureus | 2.3 x 10-8 | [11] |

Key Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of PC190723 are provided below.

FtsZ Polymerization Light Scattering Assay

This assay is used to monitor the assembly of FtsZ protofilaments in real-time by measuring the increase in light scattering as polymers form.

Caption: Experimental workflow for the FtsZ polymerization light scattering assay.

Methodology:

-

Protein Purification: FtsZ is expressed and purified from a suitable expression system (e.g., E. coli).

-

Reaction Setup: Purified FtsZ is diluted in a polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂) in a quartz cuvette.

-

Compound Addition: PC190723, dissolved in DMSO, is added to the FtsZ solution to the desired final concentration. A DMSO-only control is also prepared.

-

Initiation: The reaction is initiated by the addition of GTP (typically 1 mM).

-

Measurement: The change in light scattering is monitored over time at a wavelength of 350 nm using a spectrophotometer equipped with a temperature-controlled cuvette holder.

FtsZ Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating the polymer fraction from the monomer fraction via ultracentrifugation.

Caption: Experimental workflow for the FtsZ sedimentation assay.

Methodology:

-

Reaction Setup: Similar to the light scattering assay, reactions are set up with purified FtsZ, buffer, and PC190723.

-

Polymerization: Polymerization is initiated with GTP and allowed to proceed to equilibrium.

-

Centrifugation: The reaction mixtures are subjected to ultracentrifugation (e.g., 100,000 x g for 20 minutes) to pellet the FtsZ polymers.

-

Analysis: The supernatant (containing soluble FtsZ monomers and short oligomers) is carefully removed from the pellet. The amount of protein in the supernatant and the pellet is quantified, typically by resuspending the pellet in buffer and analyzing both fractions by SDS-PAGE followed by Coomassie staining or Western blotting and densitometry.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Methodology:

-

Reaction Setup: Reactions containing purified FtsZ, buffer, and PC190723 are prepared.

-

Initiation: The reaction is started by the addition of GTP.

-

Measurement of Phosphate (B84403) Release: The rate of GTP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay, or by using a radioactive [γ-³²P]GTP and measuring the release of ³²Pi.

Conclusion

PC190723 represents a significant advancement in the development of novel antibacterial agents targeting bacterial cell division. Its mechanism of action, centered on the stabilization of FtsZ polymers, offers a distinct approach compared to many existing antibiotics. A thorough understanding of its molecular interactions and its effects on FtsZ dynamics is crucial for the rational design of next-generation FtsZ inhibitors with improved potency, broader spectrum, and enhanced pharmacokinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of antibacterial drug discovery.

References

- 1. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Modulation of FtsZ by PC190723: A Detailed Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the antibacterial compound PC190723 and its protein target, the Filamenting temperature-sensitive mutant Z (FtsZ). A critical component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin, FtsZ plays a pivotal role in bacterial cell division, making it a prime target for novel antimicrobial agents. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and detailed experimental protocols to facilitate further research and drug development in this area.

The FtsZ Target of PC190723: An Allosteric Binding Pocket

PC190723 does not bind to the active, nucleotide-binding site of FtsZ. Instead, it targets a specific allosteric site known as the interdomain cleft. This cleft is located between the N-terminal GTP-binding domain and the C-terminal domain, specifically involving the central helix H7.[1][2][3][4][5] The binding of PC190723 to this site is highly specific and conformation-dependent. It preferentially binds to the "tense" or "T-state" of FtsZ, a conformation that is stabilized upon polymerization.[1][5] By binding to this cleft, PC190723 acts as a molecular wedge, stabilizing the polymeric form of FtsZ and preventing its depolymerization.[2][6][7] This mechanism is analogous to the action of the anticancer drug Taxol on microtubules.[6][7]

The stabilization of FtsZ polymers by PC190723 has profound consequences for bacterial cell division. The dynamic assembly and disassembly of the FtsZ ring (Z-ring) at the division site is essential for cytokinesis. By locking FtsZ in a polymerized state, PC190723 disrupts the normal dynamics of the Z-ring, leading to the formation of aberrant FtsZ structures and ultimately inhibiting cell division.[6][7][8] This potent mechanism of action makes PC190723 a highly effective bactericidal agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[6][7][9] Gram-negative bacteria, like Escherichia coli, are generally not susceptible to PC190723.[6][7]

Quantitative Analysis of PC190723-FtsZ Interaction

The interaction of PC190723 with FtsZ has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Inhibitory Concentrations of PC190723 and its Derivatives against FtsZ

| Compound | FtsZ Species | Assay | Parameter | Value | Reference |

| PC190723 | S. aureus | GTPase Activity | IC50 | 55 nM | [9] |

| PC190723 | S. aureus | Isothermal Titration Calorimetry | Kd | < 0.1 µM | [1] |

| PC190723 | B. subtilis | Fluorescence Anisotropy | Kd | Not specified, high affinity | [1] |

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | B. subtilis | Fluorescence Anisotropy | Kd | 0.67 ± 0.05 mM | [1] |

| 6-(chloro[1][6]thiazolo[5,4-b]pyridin-2-yl)methanol (CTPM) | B. subtilis | Fluorescence Anisotropy | Kd | 1.0 ± 0.1 mM | [1] |

| Compound 1 | S. aureus | - | - | 4- to 32-fold more potent than PC190723 | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) of PC190723 against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 1 | [10] |

| Staphylococcus aureus (PC190723-resistant, FtsZ G196A) | >32 | [10] |

| Bacillus subtilis | 0.5 | [11] |

| Escherichia coli | >128 | [11] |

Table 3: Effect of PC190723 on FtsZ Polymerization and GTPase Activity

| FtsZ Species | Parameter | Condition | Effect of PC190723 | Reference |

| B. subtilis | Critical Concentration (Polymerization) | - | Reduced from ~5 µM to ~0.3 µM | [4][7] |

| B. subtilis | GTPase Activity | Polymerizing conditions | Partially inhibited | [4][7] |

| E. coli | Critical Concentration (Polymerization) | - | Insignificantly modified | [4] |

| E. coli | GTPase Activity | Polymerizing conditions | Weakly increased | [4] |

| S. aureus | FtsZ Polymer Turnover (t1/2) | in vivo (yeast) | Increased nearly threefold (from 3.61s to 11.34s) | [3][12] |

| H. pylori | FtsZ Polymer Turnover (t1/2) | in vivo (yeast) | Increased nearly twofold (from 6.16s to 12.06s) | [3][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between PC190723 and FtsZ.

FtsZ Polymerization Assays

a) Light Scattering Assay

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.

-

Principle: The intensity of scattered light is proportional to the concentration and size of polymers in solution.

-

Protocol:

-

Prepare a reaction mixture containing purified FtsZ protein (typically 5-12.5 µM) in a suitable polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl2).[11][13][14]

-

Place the reaction mixture in a fluorometer cuvette and equilibrate to the desired temperature (e.g., 30°C).[13][14]

-

Initiate polymerization by adding GTP (typically 1 mM).[13]

-

To test the effect of PC190723, add the compound (at desired concentrations) to the reaction mixture before the addition of GTP.

-

Monitor the change in light scattering at a 90° angle over time, using an excitation and emission wavelength of 350 nm.[13] An increase in scattering intensity indicates polymer formation.

-

b) Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.

-

Principle: FtsZ polymers are large enough to be pelleted by high-speed centrifugation, while monomers remain in the supernatant.

-

Protocol:

-

Set up FtsZ polymerization reactions as described for the light scattering assay.[15][16]

-

After a defined incubation period to allow for polymerization, centrifuge the samples at high speed (e.g., 350,000 x g) for a sufficient time to pellet the polymers (e.g., 10-20 minutes).[7][16]

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or other protein quantification methods.[15][16] The amount of protein in the pellet corresponds to the amount of polymerized FtsZ.

-

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

-

Principle: The hydrolysis of GTP to GDP and inorganic phosphate (B84403) (Pi) by FtsZ can be measured by quantifying the amount of Pi released over time.

-

Protocol:

-

Set up FtsZ polymerization reactions in the presence of GTP.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing malachite green and ammonium (B1175870) molybdate).

-

The malachite green-molybdate reagent forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance of the complex at a specific wavelength (e.g., 620-650 nm).

-

Calculate the concentration of released phosphate using a standard curve and determine the GTPase activity (rate of Pi release).[4][5]

-

Electron Microscopy

This technique allows for the direct visualization of FtsZ polymers and the effect of PC190723 on their morphology.

-

Principle: Negative staining or cryo-electron microscopy can be used to visualize the ultrastructure of FtsZ filaments.

-

Protocol (Negative Staining):

-

Prepare FtsZ polymerization reactions with and without PC190723.

-

Apply a small volume of the reaction mixture to a carbon-coated copper grid.

-

Remove excess liquid and stain the sample with a heavy metal salt solution (e.g., uranyl acetate).

-

Allow the grid to dry.

-

Visualize the FtsZ polymers using a transmission electron microscope.[7][17] PC190723 typically induces the formation of thick bundles and ribbons of FtsZ filaments.[7][17]

-

Fluorescence Polarization/Anisotropy Assay

This assay can be used to determine the binding affinity of ligands to FtsZ.

-

Principle: A fluorescently labeled probe that binds to the PC190723 binding site will have a high fluorescence anisotropy value when bound to the large FtsZ polymer. Unlabeled ligands (like PC190723) will compete with the probe for binding, leading to a decrease in anisotropy.

-

Protocol:

-

A fluorescent probe that specifically binds to the interdomain cleft of FtsZ is required.[1][6]

-

Prepare a reaction mixture containing pre-formed, stabilized FtsZ polymers and the fluorescent probe.[1][6]

-

Measure the initial fluorescence anisotropy.

-

Add increasing concentrations of the unlabeled competitor (e.g., PC190723).

-

Measure the decrease in fluorescence anisotropy as the probe is displaced.

-

The binding affinity (Kd or IC50) of the competitor can be determined by fitting the data to a competition binding model.[1][6]

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of PC190723 and a typical experimental workflow for its characterization.

Caption: Mechanism of FtsZ inhibition by PC190723.

Caption: Experimental workflow for characterizing PC190723's effect on FtsZ.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Caulobacter crescentus FtsZ Protein Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

PC190723: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

PC190723 emerged as a pioneering antibacterial agent specifically targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of PC190723. It details its potent in vitro activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA), and its initial promise in preclinical in vivo models. Despite its potent bactericidal action, the clinical progression of PC190723 was hampered by poor pharmaceutical properties, primarily low aqueous solubility. This led to the development of more soluble prodrugs and advanced analogs, such as TXY436 and TXA709, designed to improve its drug-like characteristics and enable clinical evaluation. This guide consolidates key quantitative data, outlines detailed experimental protocols used in its evaluation, and provides visual representations of its mechanism and the workflows involved in its development.

Discovery and Optimization

The journey to PC190723 began with the identification of 3-methoxybenzamide (B147233) (3-MBA) as a weak inhibitor of bacterial cell division that targets FtsZ.[1] A subsequent fragment-based drug discovery program aimed to improve upon this initial hit. This effort led to the synthesis of PC190723, a substituted benzamide (B126) derivative that combines the 3-methoxybenzamide core with a thiazolopyridine moiety through an ether linkage.[2] This structural optimization resulted in a significant enhancement of antibacterial potency.[1]

PC190723 was identified as one of the first potent and selective small-molecule inhibitors of FtsZ.[1][3] It demonstrated potent and specific bactericidal activity against Staphylococcus species, including multidrug-resistant strains of MRSA.[3] However, its progression was ultimately limited by poor formulation properties, which spurred further research into prodrugs and next-generation analogs.[3][4]

Mechanism of Action

PC190723 exerts its antibacterial effect through a novel mechanism: the over-stabilization of FtsZ polymers. FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring, a dynamic structure that serves as a scaffold for the bacterial divisome and is essential for cytokinesis.[3][5]

The key steps in the mechanism of action are:

-

Binding: PC190723 binds to a specific allosteric site on the FtsZ protein, located in an interdomain cleft between the C-terminal domain and helix H7.[6][7] This binding site is analogous to the taxol-binding site on tubulin.[5][8]

-

Polymerization Stimulation: The binding of PC190723 stimulates the GTP-dependent polymerization of FtsZ.[3] It effectively lowers the critical concentration required for assembly.[9]

-

Stabilization of Filaments: The compound stabilizes the resulting FtsZ protofilaments, making them rigid and non-functional.[5][10] This action is thought to lock FtsZ in a high-affinity, "straight" conformation that is competent for assembly but resistant to the dynamic disassembly required for normal Z-ring function.[9][10]

-

Inhibition of Cell Division: The stable, aberrant FtsZ polymers cannot form a functional Z-ring.[3] This disruption of the divisome machinery blocks bacterial cell division, leading to cell filamentation in rod-shaped bacteria and an increase in cell volume in cocci like S. aureus, ultimately resulting in cell death.[3]

Quantitative Data

Table 1: In Vitro Antibacterial Activity of PC190723 and Derivatives

| Compound | Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| PC190723 | S. aureus (MSSA) | ATCC 29213 | 1 | - | - |

| S. aureus (MSSA) | 8325-4 | 1.0 | 1.0 | 1 | |

| S. aureus (MRSA) | ATCC 43300 | 1 | - | - | |

| S. aureus (MRSA) | ATCC 33591 | 1.0 | 2.0 | 2 | |

| S. epidermidis | ATCC 12228 | 1 | - | - | |

| TXY436 | S. aureus (MSSA) | 8325-4 | 1.0 | 1.0 | 1 |

| (Prodrug) | S. aureus (MRSA) | ATCC 33591 | 1.0 | 2.0 | 2 |

| Compound 1 | S. aureus (MSSA) | ATCC 29213 | 0.12 | - | - |

| (Analog) | S. aureus (MRSA) | ATCC 43300 | 0.12 | - | - |

| S. epidermidis | ATCC 12228 | 0.12 | - | - |

Data compiled from multiple sources.[8][11] MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration).

Table 2: Biochemical and Pharmacokinetic Properties

| Parameter | Compound | Value | Conditions / Species |

| FtsZ GTPase Inhibition (IC₅₀) | PC190723 | 55 nM | In vitro assay |

| Solubility | PC190723 | 22.5 ± 1.6 µg/mL | 10 mM Citrate, pH 2.6 |

| TXY436 | 2,290 ± 199 µg/mL | 10 mM Citrate, pH 2.6 | |

| Prodrug Conversion (t₁/₂) | TXY436 | 18.2 ± 1.6 min | To PC190723 at pH 7.4 |

| Elimination Half-life (t₁/₂) | PC190723 | 0.96 h | Mouse plasma (from TXY436 IV) |

| TXY436 | 0.26 h | Mouse plasma (IV admin) | |

| TXA707 | 3.65 h | Mouse plasma (from TXA709 IV) | |

| Frequency of Resistance | PC190723 | ~3 x 10⁻⁸ | S. aureus |

| TXY436 | (2.0 ± 0.7) x 10⁻⁸ | S. aureus |

Data compiled from multiple sources.[8][12]

Development and Preclinical Studies

PC190723 demonstrated significant efficacy in a murine peritonitis model of S. aureus infection.[3] However, its poor aqueous solubility made formulation for both intravenous and oral administration challenging, hindering further clinical development.[3][4]

To overcome these limitations, a prodrug strategy was employed. TXY436, an N-Mannich base derivative, was synthesized.[3] TXY436 is approximately 100-fold more soluble than PC190723 in an acidic aqueous vehicle suitable for oral administration.[8] At physiological pH, it rapidly converts to the active compound, PC190723.[8] Pharmacokinetic studies in mice revealed that TXY436 was orally bioavailable and efficacious in systemic MRSA infection models, whereas orally administered PC190723 was not.[8][13]

Further optimization led to the development of TXA707, an analog with improved metabolic stability, and its corresponding prodrug, TXA709.[12] This advanced candidate, TXA709, completed Phase I clinical trials with no serious adverse events reported and was granted Qualified Infectious Disease Product (QIDP) designation by the FDA.[3][9]

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

This protocol is a generalized method for monitoring the effect of PC190723 on FtsZ polymerization in real-time using right-angle light scattering.

Materials:

-

Purified FtsZ protein (from S. aureus or B. subtilis)

-

Polymerization Buffer (e.g., 50 mM MES or HEPES, 50 mM KCl, 10 mM MgCl₂, pH 6.5-6.8)

-

GTP stock solution (10-20 mM in buffer)

-

PC190723 stock solution (e.g., 1 mM in DMSO)

-

Spectrofluorometer with a thermostatted cuvette holder

-

Micro-volume quartz cuvette

Procedure:

-

Protein Preparation: Pre-clear the FtsZ stock solution by centrifugation at high speed (e.g., >100,000 x g) for 20 minutes at 4°C to remove any aggregates. Determine the concentration of the supernatant.

-

Reaction Setup: In a microcuvette, prepare the reaction mixture by adding Polymerization Buffer, the desired final concentration of FtsZ (e.g., 5-10 µM), and either PC190723 (at various concentrations) or an equivalent volume of DMSO (vehicle control).

-

Equilibration: Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate to 25°C or 30°C for 2-5 minutes.

-

Baseline Reading: Record a stable baseline light scattering signal (Excitation and Emission wavelengths typically set to 350 nm).

-

Initiation of Polymerization: Add GTP to a final concentration of 1-2 mM to initiate the polymerization reaction. Mix gently but thoroughly.

-

Data Acquisition: Immediately begin recording the light scattering intensity over time for 10-30 minutes. An increase in light scattering indicates polymer formation.

-

Analysis: Compare the rate and extent of polymerization in the presence of PC190723 to the vehicle control. An increased rate and final signal are indicative of polymerization stimulation and stabilization.

FtsZ GTPase Activity Assay

This protocol measures the GTP hydrolysis activity of FtsZ, which is typically modulated by polymerization dynamics. PC190723 is expected to reduce the steady-state GTPase rate by stabilizing polymers.[14][15]

Materials:

-

Purified FtsZ protein

-

Assay Buffer (similar to Polymerization Buffer)

-

GTP stock solution (1 mM)

-

PC190723 stock solution (in DMSO)

-

Malachite green reagent for phosphate (B84403) detection

-

96-well microtiter plate

-

Plate reader

Procedure:

-

Reaction Setup: In the wells of a 96-well plate, add Assay Buffer, FtsZ (e.g., 5-10 µM), and varying concentrations of PC190723 or DMSO vehicle.

-

Pre-incubation: Pre-warm the plate to the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiation: Start the reaction by adding GTP to each well (final concentration ~0.5-1 mM).

-

Time-course Incubation: Incubate the plate at 30°C. At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in designated wells by adding the malachite green reagent, which also serves to detect the released inorganic phosphate (Pi).

-

Color Development: Allow 15-20 minutes for color development.

-

Measurement: Read the absorbance at ~620-650 nm using a plate reader.

-

Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released at each time point for each condition. The GTPase rate is determined from the slope of the linear portion of the Pi concentration versus time plot. Compare the rates for PC190723-treated samples to the control.

Murine Peritonitis/Sepsis Model for In Vivo Efficacy

This protocol outlines a general procedure to assess the efficacy of FtsZ inhibitors against a systemic S. aureus infection in mice.

Materials:

-

S. aureus strain (e.g., MRSA ATCC 43300)

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Sterile saline or PBS

-

Gastric mucin (optional, to enhance virulence)

-

6-8 week old BALB/c mice (or other appropriate strain)

-

Test compound (e.g., TXY436) formulated in a suitable vehicle (e.g., 10 mM citrate, pH 2.6 for oral gavage)

-

Control antibiotics (e.g., vancomycin) and vehicle control

Procedure:

-

Inoculum Preparation: Culture S. aureus overnight in TSB. The following day, subculture into fresh broth and grow to mid-log phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1-5 x 10⁷ CFU/mL). The inoculum can be mixed with gastric mucin to increase infectivity.

-

Infection: Administer a lethal or sub-lethal dose of the bacterial suspension (e.g., 0.5 mL) to each mouse via intraperitoneal (IP) injection.

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound, control antibiotic, or vehicle control to groups of mice. Administration can be via oral gavage (p.o.), intravenous (i.v.), or subcutaneous (s.c.) routes. Dosing may be repeated at specified intervals.

-

Monitoring: Monitor the mice for signs of illness and mortality over a period of 7-14 days.

-

Endpoint Analysis: The primary endpoint is typically survival (percent survival over time). Secondary endpoints can include determining the bacterial load in key organs (spleen, liver, kidneys) at a specific time point post-infection. To do this, mice are euthanized, organs are harvested aseptically, homogenized, and serial dilutions are plated to enumerate CFU.

-

Analysis: Compare the survival curves between treatment groups using statistical methods like the log-rank test. Compare bacterial loads between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

PC190723 was a landmark discovery in the search for novel antibiotics, validating FtsZ as a viable antibacterial target. While its own development was curtailed by physicochemical shortcomings, the knowledge gained from its study has been invaluable. The mechanism of stabilizing FtsZ polymers represents a distinct and effective way to kill bacteria, including highly resistant pathogens. The subsequent development of prodrugs and advanced analogs like TXA709 demonstrates a successful strategy to overcome the initial hurdles of a promising lead compound. The ongoing research into FtsZ inhibitors, built on the foundation laid by PC190723, continues to hold promise for delivering a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addressing the Root Causes of Antimicrobial Resistance - TAXIS Pharmaceuticals [taxispharma.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. carb-x.org [carb-x.org]

- 7. researchgate.net [researchgate.net]

- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pipeline - TAXIS Pharmaceuticals [taxispharma.com]

- 10. Innovative Approaches to Antibiotic Resistance: The Promise of TXA709 - TAXIS Pharmaceuticals [taxispharma.com]

- 11. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. An FtsZ-targeting prodrug with oral antistaphylococcal efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PC190723: A Novel FtsZ Inhibitor

Introduction

PC190723 is a potent and selective small-molecule inhibitor of the bacterial cell division protein FtsZ.[1][2] As a derivative of 3-methoxybenzamide (B147233), it has demonstrated significant bactericidal activity, particularly against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to PC190723, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

PC190723, with the chemical name 3-[(6-chloro[1][5]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide, is a synthetic compound that emerged from a fragment-based drug discovery program aimed at optimizing 3-methoxybenzamide derivatives.[3][4][5]

Table 1: Physicochemical Properties of PC190723

| Property | Value | Reference |

| Molecular Formula | C14H8ClF2N3O2S | [5] |

| Appearance | Solid | [6] |

| Solubility (10 mM citrate, pH 2.6) | 22.5 ± 1.6 µg/ml | [6] |

| Solubility (PBS, pH 7.4) | 23.9 ± 4.0 µg/ml | [6] |

Mechanism of Action: Targeting Bacterial Cell Division

PC190723 exerts its antibacterial effect by directly targeting FtsZ, a prokaryotic homolog of eukaryotic tubulin that is essential for bacterial cytokinesis.[2][7] FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[4][8]

The mechanism of action of PC190723 involves the following key steps:

-

Binding to FtsZ : PC190723 binds to a specific site on the FtsZ protein, located in the interdomain cleft between the core helix H7 and the C-terminal domain.[2][9] This binding site is analogous to the taxol-binding site on tubulin.[5][10]

-

Stabilization of FtsZ Polymers : The binding of PC190723 stabilizes the filamentous form of FtsZ, promoting its assembly into protofilaments and higher-order structures like bundles and ribbons.[5][10] This stabilization is achieved by favoring a high-affinity conformational state of FtsZ that is competent for assembly.[11]

-

Inhibition of GTPase Activity : PC190723 inhibits the GTPase activity of FtsZ in a concentration-dependent manner.[1][4] The GTP hydrolysis is crucial for the dynamic turnover of the Z-ring, and its inhibition leads to the suppression of FtsZ polymer dynamics.[5][10]

-

Prevention of Cell Division : By stabilizing FtsZ polymers and inhibiting their dynamics, PC190723 effectively blocks the formation and constriction of the Z-ring, thereby preventing bacterial cell division and leading to cell death.[1][5] This results in characteristic morphological changes, such as the enlargement of spherical cells like S. aureus.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the PC190723 Binding Site on the FtsZ Protein

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between the antibacterial compound PC190723 and its target, the bacterial cell division protein FtsZ. It details the binding site, mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Introduction: FtsZ as an Antibacterial Target

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1] In the presence of Guanosine triphosphate (GTP), FtsZ polymerizes to form the Z-ring, a dynamic structure at the mid-cell that is essential for bacterial cytokinesis.[2] Its indispensable role in cell division and its high conservation across many bacterial species make FtsZ an attractive target for the development of novel antibiotics, particularly in an era of rising antimicrobial resistance.[1][3]

PC190723 is a potent, 2,6-difluorinated 3-methoxybenzamide (B147233) derivative that has demonstrated significant bactericidal activity, especially against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis.[3][4] It functions by directly targeting FtsZ, but unlike many inhibitors that prevent polymerization, PC190723 has a unique mechanism of action centered on an allosteric binding site.[5]

The PC190723 Binding Site: An Allosteric Pocket

Crystal structures of S. aureus FtsZ in complex with PC190723 have definitively identified the inhibitor's binding location.[3][6] PC190723 does not bind to the active GTP-binding site but instead occupies an allosteric pocket known as the interdomain cleft (IDC).[3][7]

This binding site is located in a deep cleft formed between the N-terminal GTP-binding domain and the C-terminal domain.[8][9] Specifically, the pocket is defined by the C-terminal half of the central helix H7, the T7 loop, and the C-terminal four-stranded β-sheet.[8][10] This location is analogous to the binding site of the anti-cancer drug Taxol on eukaryotic tubulin, although the specific residues differ, which accounts for PC190723's selectivity for the bacterial protein.[11][12]

Mutagenesis studies have further confirmed the importance of this site. A single point mutation, G196A (glycine to alanine (B10760859) at position 196), located within the binding cleft, confers resistance to PC190723 in both S. aureus and B. subtilis.[3][13]

Mechanism of Action: FtsZ Polymer Stabilization

PC190723 acts as an FtsZ polymer-stabilizing agent.[4][11] Its binding to the interdomain cleft induces and stabilizes a specific "tense" or "open" conformation of the FtsZ monomer, which is the conformation required for head-to-tail association and filament assembly.[1][9][14] This preferential binding to the assembled state of FtsZ has several profound consequences on FtsZ dynamics:

-

Promotion of Polymerization: PC190723 enhances the cooperative assembly of FtsZ, inducing the formation of filaments, which can further associate into higher-order structures like straight bundles, ribbons, and coils.[11][15]

-

Reduction of Critical Concentration: It negatively modulates the polymerization cooperativity, leading to FtsZ assembly at lower protein concentrations than would normally be required.[1][14]

-

Inhibition of GTPase Activity: By stabilizing the filament, PC190723 binding reduces the rate of GTP hydrolysis, which is the trigger for depolymerization.[4][16]

-

Suppression of Z-Ring Dynamics: In vivo, this over-stabilization of FtsZ polymers prevents the dynamic turnover of the Z-ring, which is essential for its proper constriction and function during cell division.[11] This leads to the formation of delocalized FtsZ foci instead of a functional Z-ring, ultimately blocking cytokinesis and leading to cell death.[17]

This mechanism is notably potent in susceptible species like S. aureus and B. subtilis. In contrast, FtsZ from non-susceptible bacteria like Escherichia coli is not significantly affected, a specificity attributed to differences in the amino acid residues lining the binding pocket.[8][16]

Quantitative Binding and Activity Data

The affinity of PC190723 and its fragments for FtsZ has been quantified using various biophysical techniques. These studies confirm the high affinity of the parent compound and reveal the contributions of its constituent moieties.

| Compound/Probe | Target FtsZ | Method | Parameter | Value | Reference |

| PC190723 | B. subtilis (BsFtsZ) | Polymer Pelleting / HPLC | Apparent Affinity | ~10⁵ M⁻¹ | [16] |

| PC190723 | B. subtilis (BsFtsZ) | Fluorescence Anisotropy | KD | < 0.1 µM | [5][18] |

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | B. subtilis (BsFtsZ) | Fluorescence Anisotropy | KD | 0.67 ± 0.05 mM | [5][18] |

| 6-(chloro[8][11]thiazolo[5,4-b]pyridin-2-yl)methanol (CTPM) | B. subtilis (BsFtsZ) | Fluorescence Anisotropy | KD | 1.0 ± 0.1 mM | [5][18] |

| Fluorescent Probe 1 | B. subtilis (BsFtsZ) | Fluorescence Anisotropy | KD | 11–26 µM | [18] |

| PC190723 | E. coli (EcFtsZ) | Fluorescence Anisotropy | Affinity vs. S. aureus | ~9-fold lower | [8] |

Key Experimental Protocols

The characterization of the PC190723-FtsZ interaction relies on a suite of established biochemical and biophysical assays.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the FtsZ-PC190723 complex and identify the binding site.

-

Methodology:

-

Protein Expression and Purification: S. aureus FtsZ is overexpressed in E. coli and purified to homogeneity using chromatography techniques.

-

Co-crystallization: The purified FtsZ is incubated with a molar excess of PC190723 (dissolved in a suitable solvent like DMSO) and GTP or a non-hydrolyzable analog.

-

Crystal Growth: Crystals are grown using vapor diffusion methods (hanging or sitting drop) by screening various buffer, salt, and precipitant conditions.

-

Data Collection and Structure Solution: Crystals are flash-frozen and subjected to X-ray diffraction. The resulting diffraction pattern is used to solve the electron density map and build the atomic model of the complex.[6] The structure of S. aureus FtsZ with PC190723 has been solved to a resolution of 2.70 Å.[6]

-

Fluorescence Polarization/Anisotropy Competition Assay

-

Objective: To measure the binding affinity (KD) of PC190723 and other ligands to the allosteric site.

-

Methodology:

-

Probe Selection: A fluorescent probe designed as an analog of PC190723, which binds to the same site, is used.[5]

-

FtsZ Polymerization: Purified FtsZ is polymerized and stabilized using a non-hydrolyzable GTP analog like GMPCPP in an appropriate polymerization buffer.[5]

-

Assay Setup: A fixed concentration of stabilized FtsZ polymer and the fluorescent probe are mixed, resulting in a high fluorescence anisotropy signal as the probe binds to the large FtsZ polymer.

-

Competition: Increasing concentrations of a non-fluorescent competitor ligand (e.g., PC190723) are added. The competitor displaces the fluorescent probe from the binding site.

-

Data Acquisition: The decrease in fluorescence anisotropy is measured. This decrease is proportional to the amount of probe displaced. The data is then fitted to a single-site competition model to determine the dissociation constant (KD) of the competitor.[5][18]

-

Light Scattering Assay

-

Objective: To monitor the kinetics of FtsZ assembly in real-time.

-

Methodology:

-

Sample Preparation: Purified FtsZ monomers are pre-cleared by ultracentrifugation to remove any aggregates.[19]

-

Reaction Initiation: The protein is placed in a cuvette in a fluorometer or dedicated light scattering instrument. Polymerization is initiated by adding GTP and MgCl₂. The effect of PC190723 is tested by adding it before or after polymerization initiation.

-

Data Acquisition: The intensity of light scattered at a 90° angle is recorded over time. An increase in scattered light corresponds to the formation of FtsZ polymers.[15][19] This method can be used to observe how PC190723 enhances the rate and extent of polymerization.[15]

-

FtsZ Polymer Pelleting Assay

-

Objective: To quantify the amount of FtsZ in the polymeric state.

-

Methodology:

-

Assembly Reaction: FtsZ is incubated under conditions that promote polymerization (with GTP, MgCl₂, and with or without PC190723).

-

Sedimentation: The reaction mixture is subjected to high-speed ultracentrifugation. FtsZ polymers, being large, will pellet, while monomers remain in the supernatant.[16]

-

Quantification: The supernatant is carefully removed, and the pellet is resuspended in buffer. The amount of protein in both the supernatant and pellet fractions is quantified, typically by SDS-PAGE and densitometry, to determine the percentage of polymerized FtsZ.[16]

-

GTPase Activity Assay

-

Objective: To measure the rate of GTP hydrolysis by FtsZ.

-

Methodology:

-

Reaction Setup: Polymerizing FtsZ is incubated with GTP in the presence and absence of PC190723.

-

Phosphate (B84403) Detection: At various time points, aliquots of the reaction are taken, and the reaction is stopped. The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured using a colorimetric method, such as the malachite green assay.[2][19]

-

Analysis: The rate of Pi release is calculated. A decrease in this rate in the presence of PC190723 indicates inhibition of GTPase activity.[4]

-

Resistance and Structural Implications

The development of resistance to PC190723 provides crucial insights into its binding and mechanism.

-

Key Resistance Mutation: The G196A mutation is the most frequently observed change in resistant strains.[3] Glycine at this position allows for the flexibility and conformation of the binding pocket necessary for high-affinity interaction.

-

Mechanism of Resistance: The substitution with the bulkier alanine residue likely introduces steric hindrance, preventing PC190723 from binding effectively within the interdomain cleft.[8]

-

Structural Basis of Specificity: In FtsZ from resistant species like E. coli, the binding site is occluded by salt bridge interactions between helix H7 and adjacent β-strands (S9 and S10), which are not present in the susceptible S. aureus FtsZ.[3][20] This structural difference prevents PC190723 from accessing its binding site.

References

- 1. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. molbiolcell.org [molbiolcell.org]

- 4. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 13. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Stabilizing Act: A Technical Guide to the Interaction of PC190723 with FtsZ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which the antibacterial compound PC190723 exerts its polymer-stabilizing effect on the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, is an essential protein that forms the Z-ring at the future division site, making it a prime target for novel antibiotics.[1][2][3] PC190723 is a potent inhibitor of FtsZ, particularly in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][2][3][4] Its mode of action is analogous to that of Taxol on microtubules, promoting polymerization and stabilizing the resulting filaments against disassembly.[1][4][5] This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular processes to facilitate a comprehensive understanding for researchers in the field.

Core Mechanism: Stabilization of the FtsZ Polymer

PC190723 enhances the assembly of FtsZ into protofilaments and their subsequent association into larger structures like bundles and ribbons.[1][4][5] This stabilization effect is achieved through preferential binding to the polymeric form of FtsZ.[1][5] The binding of PC190723 to FtsZ induces a conformational change that favors the polymerized state, thereby lowering the critical concentration required for assembly.[6] The compound binds to a site in the interdomain cleft of FtsZ, a region analogous to the Taxol-binding site on tubulin.[4][6][7]

Quantitative Analysis of PC190723-FtsZ Interaction

The following tables summarize the key quantitative data regarding the interaction of PC190723 with FtsZ from various bacterial species.

| Parameter | Bacillus subtilis FtsZ (Bs-FtsZ) | Staphylococcus aureus FtsZ (Sa-FtsZ) | Escherichia coli FtsZ (Ec-FtsZ) | Reference |

| Effect on Polymerization | Induces formation of bundles and ribbons | Markedly enhances polymer formation | Does not induce bundling | [4][5] |

| Critical Concentration (Cr) for Polymerization | Reduced from ~5 µM to ~0.3 µM in the presence of PC190723 | Polymerization occurs at lower concentrations without a defined critical concentration | - | [5][6] |

| Binding Affinity (Apparent) | ~10⁵ M⁻¹ | - | Weak binding | [5] |

| Stoichiometry (PC:FtsZ in polymer) | ~0.5 at 10 µM free PC | - | - | [5] |

| Parameter | Condition | GTPase Rate (min⁻¹) | Reference |

| Bs-FtsZ GTPase Activity | Control (Hepes50 buffer) | 0.22 ± 0.02 | [4] |

| + PC190723 (1-10 µM) | Partial inhibition | [4] | |

| Control (Hepes250 buffer) | 0.61 ± 0.09 | [4] | |

| + PC190723 | Partial inhibition | [4] | |

| Control (Mes50 buffer) | 0.15 ± 0.08 | [4] | |

| + PC190723 | Partial inhibition | [4] | |

| Ec-FtsZ GTPase Activity | Control (Hepes50 buffer) | - | [4] |

| + PC190723 | Increase in activity | [4][8] |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the PC190723-FtsZ interaction are provided below.

FtsZ Polymerization Light Scattering Assay

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger structures.

Protocol:

-

Purified FtsZ protein is prepared in a suitable polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂).[9][10]

-

The FtsZ solution is placed in a fluorometer cuvette and equilibrated to the desired temperature (e.g., 30°C).[9]

-

A baseline reading of light scattering is established.

-

Polymerization is initiated by the addition of GTP (e.g., 1 mM final concentration).[9]

-

PC190723 or a vehicle control is added to the reaction mixture to observe its effect on the polymerization kinetics.

-

Light scattering is monitored at a 90° angle with excitation and emission wavelengths typically set to 350 nm.[9]

FtsZ Sedimentation Assay

This method quantifies the amount of polymerized FtsZ by separating the polymers (pellet) from the soluble monomers (supernatant) via centrifugation.

Protocol:

-

FtsZ polymerization is induced in the presence or absence of PC190723 as described for the light scattering assay.

-

The reaction mixtures are incubated for a defined period to allow polymer formation.

-

The samples are then centrifuged at high speed (e.g., 386,000 x g for 20 minutes) to pellet the FtsZ polymers.[5]

-

The supernatant is carefully removed, and the pellet is resuspended in a sample buffer.

-

The amount of FtsZ in the supernatant and pellet fractions is analyzed by SDS-PAGE and quantified by densitometry.[11]

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Protocol:

-

FtsZ is incubated in a reaction buffer containing GTP and MgCl₂.[4]

-

The reaction is allowed to proceed for various time points.

-

The amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis is measured using a colorimetric method, such as the malachite green assay.[12]

-

To determine the effect of PC190723, the assay is performed in the presence of varying concentrations of the compound.

Electron Microscopy of FtsZ Polymers

Electron microscopy provides direct visualization of the FtsZ polymers and the effect of PC190723 on their morphology.

Protocol:

-

FtsZ polymerization is induced as described previously, in the presence or absence of PC190723.

-

A small aliquot of the reaction mixture is applied to a carbon-coated grid.

-

The sample is negatively stained with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

The grid is then air-dried and examined under a transmission electron microscope.[5]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.

Caption: FtsZ polymerization pathway and the stabilizing effect of PC190723.

References

- 1. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. journals.asm.org [journals.asm.org]

- 12. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PC190723 in Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent and selective bactericidal agent that inhibits bacterial cell division.[1][2][3] It functions by targeting the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[4][5] FtsZ polymerization is a critical step in the formation of the Z-ring at the division site, which is essential for bacterial cytokinesis.[1][6] PC190723 acts as a polymer-stabilizing agent, promoting the assembly and bundling of FtsZ filaments.[1][2][3][7] This stabilization disrupts the dynamic nature of the Z-ring, leading to the inhibition of cell division and eventual cell death.[6][8] These application notes provide detailed protocols for the use of PC190723 in bacterial culture, including its mechanism of action, quantitative data on its efficacy, and methodologies for key experiments.

Mechanism of Action

PC190723 selectively binds to a site on the FtsZ protein, which is analogous to the taxol-binding site on tubulin.[1][2][3] This binding event stabilizes the polymeric form of FtsZ, leading to the formation of non-functional, stable filaments and bundles.[1][2][8] The stabilization of FtsZ polymers prevents their disassembly, which is a necessary step for the dynamic constriction of the Z-ring during cell division.[2] Consequently, cytokinesis is blocked, resulting in characteristic morphological changes, such as cell elongation in rod-shaped bacteria and increased cell volume in cocci, ultimately leading to bactericidal effects.[8][9] PC190723 is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Its efficacy against Gram-negative bacteria is limited, likely due to the presence of the outer membrane acting as a permeability barrier.[9][10][11]

Quantitative Data

The antibacterial activity of PC190723 has been quantified against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to assess its efficacy.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 1 | [12] |

| Staphylococcus aureus | MSSA and MRSA strains | 0.5 - 1.0 | [8] |

| Staphylococcus aureus | Panel of isolates | 0.12 (MIC₉₀) | [12] |

| Staphylococcus epidermidis | Panel of isolates | 0.12 (MIC₉₀) | [12] |

| Bacillus subtilis | 168 | 0.5 | [13] |

| Escherichia coli | ATCC 25922 | >128 | [13] |

Note: The activity of PC190723 against E. coli is significantly lower due to the outer membrane barrier. However, in strains with a compromised outer membrane, PC190723 can inhibit cell division.[10][11]

Experimental Protocols

Preparation of PC190723 Stock Solution

Materials:

-

PC190723 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 1 mM stock solution of PC190723 by dissolving the appropriate amount of powder in DMSO.[1]

-

Ensure complete dissolution by vortexing.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

PC190723 stock solution

-

Sterile 96-well microtiter plates

-

Incubator

Protocol:

-

Prepare a serial two-fold dilution of the PC190723 stock solution in the growth medium in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of PC190723 that completely inhibits visible bacterial growth.

FtsZ Polymerization Assay

This assay monitors the effect of PC190723 on the polymerization of purified FtsZ protein using light scattering.[8]

Materials:

-

Purified FtsZ protein (e.g., from S. aureus)

-

Polymerization buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl₂)[8]

-

GTP solution (e.g., 4 mM)[8]

-

PC190723 stock solution

-

96-well microtiter plate (UV-transparent)

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

In a 96-well plate, combine purified FtsZ (e.g., to a final concentration of 5 µM) with varying concentrations of PC190723 in the polymerization buffer.[8]

-

Include a control reaction with FtsZ and buffer only.

-

Initiate the polymerization reaction by adding GTP to each well.[8]

-

Immediately begin monitoring the change in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). An increase in light scattering (absorbance) indicates FtsZ polymerization.

-

Compare the polymerization profiles in the presence and absence of PC190723 to determine its effect on FtsZ assembly.

Solubility and Stability

PC190723 has poor aqueous solubility, which can be a limiting factor for in vivo studies.[8] Stock solutions are typically prepared in DMSO.[1] For in vivo applications, prodrugs such as TXY436 have been developed to improve solubility and oral bioavailability.[8] TXY436 is an N-Mannich base derivative that is approximately 100-fold more soluble than PC190723 in acidic aqueous vehicles and converts to PC190723 at physiological pH.[8]

Safety Precautions

Standard laboratory safety practices should be followed when handling PC190723. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. All work should be conducted in a well-ventilated area.

Conclusion

PC190723 is a valuable research tool for studying bacterial cell division and a promising lead compound for the development of new antibiotics targeting FtsZ. The protocols provided here offer a framework for its application in microbiological and biochemical assays. Careful consideration of its solubility and appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FtsZ-Independent Mechanism of Division Inhibition by the Small Molecule PC190723 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Effects of PC190723 on FtsZ Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC190723 is a potent antibacterial compound that targets the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[1][2] FtsZ is a crucial component of the bacterial cytoskeleton and plays a central role in cell division by assembling into a contractile ring (Z-ring) at the division site.[3] PC190723 exhibits its bactericidal effects by binding to FtsZ and stabilizing its polymeric state.[2][3][4] This stabilization disrupts the dynamic nature of the Z-ring, ultimately inhibiting bacterial cell division and leading to cell death.[3][4] These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the effects of PC190723 on FtsZ polymerization.

Mechanism of Action of PC190723

PC190723 acts as an FtsZ polymer-stabilizing agent.[2][4] Unlike inhibitors that prevent polymerization, PC190723 enhances the assembly of FtsZ into filaments and bundles.[2][4] It binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin, promoting a conformational state that favors polymerization.[4][5] This leads to a decrease in the critical concentration required for FtsZ assembly and stabilization of the resulting polymers against depolymerization.[5][6] The stabilization of FtsZ polymers by PC190723 suppresses their dynamic turnover, which is essential for the proper function of the Z-ring during cell division.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the effect of PC190723 on FtsZ.

| Parameter | Organism/Protein | Value | Experimental Conditions | Reference |

| Minimal Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.1 - 1 µg/mL | Varies by strain | [3] |

| Minimal Bactericidal Concentration (MBC) | Staphylococcus aureus | 1 - 2 µg/mL | Varies by strain | [3] |

| Effect on FtsZ Polymerization | S. aureus FtsZ | Stimulation | 0 - 10 µg/mL PC190723, 5 µM FtsZ, 4 mM GTP | [3] |

| Reduction in Critical Concentration (Cr) | B. subtilis FtsZ | From ~5 µM to ~1 µM | With 4 mM DFMBA (a fragment of PC190723) | [4] |

| Inhibition of GTPase Activity | B. subtilis FtsZ | Partial inhibition | ~1 - 10 µM PC190723 | [4] |

| FRAP Recovery t1/2 (in vivo) | S. aureus FtsZ-GFP | Increased from 6.16 s to 12.06 s | 56.2 µM PC190723 | [6] |

Key Experimental Protocols

Here, we provide detailed protocols for the principal techniques used to study the impact of PC190723 on FtsZ polymerization.

Light Scattering Assay for FtsZ Polymerization

This assay monitors the formation of FtsZ polymers in real-time by measuring the increase in light scattering as monomers assemble into larger filaments.

Principle: The intensity of scattered light is proportional to the size and concentration of polymers in solution.

Protocol:

-

Reagent Preparation:

-

Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂. Prepare fresh and filter-sterilize.

-

FtsZ Stock Solution: Prepare a stock solution of purified FtsZ protein (e.g., from S. aureus or B. subtilis) in polymerization buffer. Determine the concentration using a spectrophotometer. Pre-clear the protein solution by centrifugation at high speed (e.g., 100,000 x g for 20 min at 4°C) to remove any aggregates.

-

GTP Stock Solution: Prepare a 20 mM stock solution of GTP in polymerization buffer.

-

PC190723 Stock Solution: Prepare a stock solution (e.g., 1 mM) in DMSO.

-

-

Assay Procedure:

-

The assay is typically performed in a fluorometer or a dedicated light scattering instrument with a thermostatted cuvette holder at 37°C.

-

In a quartz cuvette, add the polymerization buffer, FtsZ (final concentration typically 5-12 µM), and the desired concentration of PC190723 or DMSO as a control.

-

Allow the mixture to equilibrate for a few minutes.

-

Initiate the polymerization by adding GTP to a final concentration of 1-2 mM.

-

Immediately start recording the light scattering intensity at a 90° angle, typically at a wavelength of 340-400 nm, for a desired period (e.g., 10-30 minutes).

-

Data Analysis: Plot the light scattering intensity as a function of time. An increase in intensity indicates polymerization. Compare the rates and extent of polymerization in the presence and absence of PC190723.

FtsZ Sedimentation (Pelleting) Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via centrifugation.

Principle: FtsZ polymers are larger and will pellet upon high-speed centrifugation, while monomers remain in the supernatant.

Protocol:

-

Reagent Preparation: Same as for the light scattering assay.

-

Assay Procedure:

-

Set up polymerization reactions in ultracentrifuge tubes as described for the light scattering assay (FtsZ, buffer, PC190723/DMSO).

-

Initiate polymerization by adding GTP.

-

Incubate the reaction mixture at 37°C for a set time (e.g., 15-30 minutes) to allow polymerization to reach a steady state.

-

Centrifuge the samples at high speed (e.g., 100,000 - 350,000 x g) for 10-20 minutes at 25°C.

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of buffer equal to the initial reaction volume.

-

Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

-

Data Analysis: Quantify the protein bands on the Coomassie-stained gel using densitometry. The percentage of pelleted FtsZ represents the extent of polymerization.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Principle: FtsZ possesses GTPase activity that is stimulated upon polymerization. The rate of GTP hydrolysis can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released over time.

Protocol:

-

Reagent Preparation:

-

Polymerization Buffer: As described above.

-

FtsZ, GTP, and PC190723 Stock Solutions: As described above.

-

Malachite Green Reagent: A colorimetric reagent for detecting inorganic phosphate. Commercial kits are available.

-

-

Assay Procedure:

-

Set up polymerization reactions in a 96-well plate with FtsZ, buffer, and PC190723/DMSO.

-

Pre-incubate the plate at 37°C.

-

Initiate the reactions by adding GTP.

-

At various time points, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.

-

After color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Data Analysis: Calculate the amount of Pi released at each time point using the standard curve. Plot the concentration of Pi versus time to determine the initial rate of GTP hydrolysis.

Transmission Electron Microscopy (TEM) of FtsZ Polymers

TEM provides direct visualization of FtsZ filaments and allows for the morphological characterization of polymers formed in the presence of PC190723.

Principle: Electron microscopy allows for the high-resolution imaging of macromolecules.

Protocol:

-

Polymerization Reaction:

-

Prepare FtsZ polymerization reactions with and without PC190723 as described above.

-

After a suitable incubation time, apply a small volume (e.g., 3-5 µL) of the reaction mixture to a carbon-coated copper grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

-

Staining:

-

Blot off the excess sample with filter paper.

-

Wash the grid by floating it on a drop of distilled water.

-

Negatively stain the sample by floating the grid on a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) for 30-60 seconds.

-

Blot off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the grid using a transmission electron microscope. Capture images of the FtsZ filaments.

-

Data Analysis: Compare the morphology of FtsZ polymers in the presence and absence of PC190723. Look for differences in filament length, bundling, or the formation of other structures.[4]

Visualizations

References

- 1. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]